Divergent Reactivity with Phenyl-Lithium: 3-Cyclohexyl vs. 3-Isopropyl Pyridine Analogs
The presence of a 3-cyclohexyl substituent on a pyridine ring significantly alters its reactivity towards phenyl-lithium compared to both unsubstituted pyridine and its 3-isopropyl analog. While both 3-cyclohexyl-pyridine and 3-isopropyl-pyridine show a similar overall reduction in phenylation rate relative to pyridine (total rate ratios of 0.30 and 0.31, respectively), their positional selectivity differs, providing a basis for differentiated synthetic outcomes [1].
| Evidence Dimension | Total rate ratio for phenylation with phenyl-lithium (relative to pyridine = 1.00) |
|---|---|
| Target Compound Data | 0.30 (for the close analog 3-cyclohexyl-pyridine, CAS 16219-90-2) |
| Comparator Or Baseline | Pyridine (1.00); 3-isopropyl-pyridine (0.31); Nicotine (0.32) |
| Quantified Difference | 70% reduction in overall phenylation rate compared to pyridine; slightly lower rate than 3-isopropyl-pyridine (3% difference). |
| Conditions | Competitive phenylation experiments using phenyl-lithium in diethyl ether, room temperature. |
Why This Matters
This quantifies the distinct electronic/steric influence of the 3-cyclohexyl group on the pyridine core, which is essential for predicting synthetic yields and designing reaction sequences where the target compound serves as a building block.
- [1] Abramovitch RA, Poulton GA. Aromatic substitution. Part XVI. Reactivity of 3-isopropyl- and 3-cyclohexyl-pyridine and of nicotine towards phenyl-lithium. J Chem Soc B. 1967:267-269. doi:10.1039/J29670000267 View Source
